tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGDEUGSXALHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671933 | |

| Record name | tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-03-5 | |

| Record name | 1,1-Dimethylethyl 3-bromo-4-oxo-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

The compound’s pharmacokinetics, such as its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, would depend on various factors including its chemical structure, the route of administration, and the dose. For instance, the tert-butyl group in the compound might increase its lipophilicity, which could potentially enhance its absorption and distribution within the body .

The compound’s mechanism of action and the biochemical pathways it affects would depend on its specific targets in the body. These could be enzymes, receptors, ion channels, or other proteins. The compound might interact with these targets to modulate their activity, leading to changes in cellular functions and physiological processes .

The compound’s action could also be influenced by various environmental factors. For example, factors such as pH and temperature could affect the compound’s stability and its interactions with its targets .

Biological Activity

tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structure, characterized by a bromine atom and a pyrrolidine ring, makes it a valuable building block in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

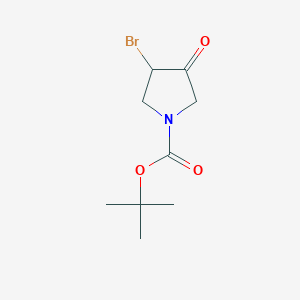

The chemical structure of this compound can be represented as follows:

This compound features:

- A tert-butyl group, which enhances lipophilicity.

- A bromine atom , contributing to reactivity.

- A pyrrolidine ring , which is prevalent in various biologically active molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thus blocking substrate access. This mechanism is crucial in the development of therapeutic agents targeting various diseases.

- Receptor Modulation : Interaction with specific receptors can alter signal transduction pathways, influencing cellular responses and potentially leading to therapeutic effects.

- Chemical Reactivity : The presence of the bromine atom allows for nucleophilic attack, facilitating further chemical modifications that can enhance biological activity.

Case Studies

- Enzyme Inhibition : In studies involving enzyme inhibitors based on similar scaffolds, compounds demonstrated significant inhibition of transglutaminases (TG2) in cellular models. For instance, ERW1041E was shown to effectively block TG2 catalytic activity in vitro and in vivo models, suggesting that tert-butyl 3-bromo derivatives could exhibit similar properties .

- Pharmacokinetics : Research on related pyrrolidine compounds indicates favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. For example, compounds exhibiting EC50 values in the nanomolar range against HIV strains highlight the potential for effective therapeutic agents derived from this chemical class .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrrolidine Derivatives

| Compound Name | CAS Number | Substituents (Position) | Functional Groups | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|---|---|

| tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | 885278-03-5 | Br (3), Oxo (4), Boc (1) | Bromo, Ketone, Carbamate | C₉H₁₄BrNO₃ | 264.12 |

| tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate | 946497-94-5 | CN (3), Oxo (4), Boc (1) | Cyano, Ketone, Carbamate | C₁₀H₁₄N₂O₃ | 210.23 |

| tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | 未提供 | Br (pyridine), OMe, Boc (1) | Bromo, Ether, Pyridine, Carbamate | C₂₀H₂₈BrN₂O₅ | 477.36 |

| (R)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate | 132945-76-7 | CN (3), Boc (1) | Cyano, Carbamate | C₁₀H₁₆N₂O₂ | 196.25 |

Key Observations :

Bromine vs. Cyano Substituents: The bromine in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the cyano group in analogs like tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (946497-94-5) facilitates nucleophilic additions or reductions .

Pyridine vs. Pyrrolidine Core : Pyridine-containing analogs (e.g., ) exhibit distinct electronic properties due to aromaticity, influencing reactivity in metal-catalyzed reactions compared to the saturated pyrrolidine ring .

Steric Effects : The tert-butyl group in all compounds provides steric protection to the carbamate, enhancing stability. However, bulkier substituents (e.g., dimethoxymethylpyridine in ) reduce solubility in polar solvents .

Physicochemical and Reactivity Comparison

Table 2: Predicted and Experimental Properties

Reactivity Insights :

- The bromo substituent in the target compound is more reactive toward palladium-catalyzed couplings than the cyano group in analogs, which instead participates in Strecker or Ugi reactions .

- The ketone at position 4 in both the target and tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate allows for reductive amination, but steric hindrance from the Boc group may slow kinetics compared to unprotected analogs .

Methodological Considerations

When experimental data are unavailable (e.g., boiling points for analogs), properties are inferred via comparative analysis with structurally similar compounds, as outlined in tropospheric chemistry studies . For example:

- The predicted pKa of the target compound (-3.81±0.40) aligns with trends observed in other Boc-protected bromopyrrolidines, where electron-withdrawing groups lower acidity .

- Solubility in the target compound is likely comparable to its cyano analog due to shared carbamate and hydrophobic tert-butyl groups .

Preparation Methods

Bromination of tert-Butyl 4-oxopyrrolidine-1-carboxylate

The primary synthetic route to tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate involves the bromination of tert-butyl 4-oxopyrrolidine-1-carboxylate. This step is typically catalyzed or facilitated by Lewis acids such as aluminum chloride or proceeds under mild acidic/basic conditions with bromine as the brominating agent.

- Reagents: tert-Butyl 4-oxopyrrolidine-1-carboxylate, bromine, aluminum chloride or other catalysts.

- Solvents: Common solvents include tetrahydrofuran (THF), diethyl ether, chloroform, or dimethylformamide (DMF).

- Conditions: The reaction is conducted at low temperatures (0–5 °C) to control regioselectivity and minimize side reactions.

- Duration: Reaction times range from several hours to overnight (e.g., 18–24 hours).

- Workup: After completion, solids are filtered, and the mother liquor is concentrated under vacuum. The crude product is triturated with diethyl ether and dried under vacuum to yield the brominated product.

| Parameter | Details |

|---|---|

| Starting material | tert-Butyl 4-oxopyrrolidine-1-carboxylate |

| Brominating agent | Bromine (Br2) |

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | THF and diethyl ether (1:1) |

| Temperature | 0–5 °C |

| Reaction time | 24 hours |

| Yield | Approx. 73–78% |

| Product form | White solid |

| Characterization | NMR (1H), Mass Spectrometry (m/z 278, 280) |

This method was reported with a 73% yield when performed with aluminum chloride catalyst in THF/diethyl ether at 0–5 °C for 24 hours.

Bromination in Chloroform with Disodium Hydrogen Phosphate

An alternative bromination method uses chloroform as the solvent with disodium hydrogen phosphate as a buffering agent to maintain mild reaction conditions.

- tert-Butyl 4-oxopyrrolidine-1-carboxylate is dissolved in chloroform.

- Disodium hydrogen phosphate is added to buffer the solution.

- Bromine is added dropwise at 5 °C over one hour.

- The reaction mixture is then warmed to room temperature and stirred for 18 hours.

- The product is extracted, dried, and purified via silica gel chromatography.

Bromination via N-Bromosuccinimide (NBS) in THF

Another efficient method involves the use of N-bromosuccinimide (NBS) as the brominating agent in tetrahydrofuran (THF) under controlled conditions.

- Starting from tert-butyl 4-oxopyrrolidine-1-carboxylate, the compound is first treated with triethylamine and chlorotrimethylsilane (TMSCl) in DMF at 75 °C overnight.

- After cooling, NBS solution in THF is added slowly at 0 °C.

- The reaction mixture is stirred overnight at room temperature.

- Workup involves aqueous washing, drying, concentration, and chromatographic purification.

Summary Table of Preparation Methods

| Method | Brominating Agent | Solvent(s) | Catalyst/Buffer | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Lewis acid-catalyzed bromination | Bromine | THF/Diethyl ether (1:1) | Aluminum chloride | 0–5 | 24 h | 73–78 | Low temp, high yield |

| Buffered bromination | Bromine | Chloroform | Disodium hydrogen phosphate | 5 | 18 h | 42 | Milder conditions, moderate yield |

| NBS bromination | N-Bromosuccinimide | THF | Triethylamine, TMSCl | 0 to RT | Overnight | 78 | Alternative brominating agent |

Research Findings and Considerations

- Temperature control is critical to avoid over-bromination or side reactions.

- Choice of solvent affects the reaction rate and purity; THF and diethyl ether mixtures are preferred for better solubility and selectivity.

- Catalysts and buffers such as aluminum chloride or disodium hydrogen phosphate help modulate the electrophilicity of bromine and stabilize intermediates.

- Purification typically involves filtration, concentration under reduced pressure, and silica gel chromatography to isolate the pure compound.

- Spectroscopic data (1H NMR, MS) confirm the structure and purity of the product.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.